molecular formula C6H14ClNO5 B043356 6-Amino-6-deoxy-D-glucose hydrochloride CAS No. 55324-97-5

6-Amino-6-deoxy-D-glucose hydrochloride

Cat. No. B043356
CAS RN: 55324-97-5
M. Wt: 215.63 g/mol
InChI Key: QWHLASPBRRZDEV-VFQQELCFSA-N
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Description

6-Amino-6-deoxy-D-glucose hydrochloride is an amino sugar . It is used as a chromatographic agent to detect and identify viruses . It is also used for the synthesis of alkylating nitrogen mustards . These compounds have been studied for potential antitumor activity and irreversible enzyme inhibition .


Synthesis Analysis

A general method for the synthesis of 6-amino-6-deoxy-a-D-glucopyranosides from 3,4-di-0-acetyl- 1,2-dideoxy-6-O-p-tolylsulfonyl-~-a~abino-hex-l-enopyranose (3,4-di-0-acetyl-6-0-p-tolylsulfonyl-D-glu- cal) is described . The key steps in the synthesis are addition of nitrosyl chloride to the above glycal, condensation of the resulting nitroso-chloro adduct with alcohols or phenols to provide a-glycosides of 3,4-di-O-acetyl-2-oximino-6-O-p-tolylsulfonyl-~-arabno-hexopyranose, and conversion of the a-oximino- glycosides to a-glucoside derivatives .


Molecular Structure Analysis

The molecular formula of 6-Amino-6-deoxy-D-glucose hydrochloride is C6H14ClNO5 . The average mass is 215.632 Da and the monoisotopic mass is 215.056046 Da .


Chemical Reactions Analysis

The reaction of 3,4-di-0-acetyl-1,2-dideoxy-6-O-p-tolylsulfonyl-D-arabino-hex-1-enopyranose (3) with nitrosyl chloride as in the preparation of dimeric 3,4,6-tri-0-acetyl-2-deoxy-2-nitroso-a-D-glucopyranosyl chloride (10, 11) afforded a mixture of two crystalline compounds .


Physical And Chemical Properties Analysis

6-Amino-6-deoxy-D-glucose hydrochloride is a white solid . The molecular weight is 199.63 . It forms crystals from absolute ethanol + ether, and decomposes at 172-173° .

Scientific Research Applications

Transdermal and Topical Drug Delivery Enhancement

6-Amino-6-deoxy-D-glucose hydrochloride (referred to as compound 5) has demonstrated promise as a skin permeation/penetration enhancer. Researchers synthesized a series of glucose derivatives, and compound 5 emerged as a standout enhancer. It effectively increases the permeation and penetration of drugs through human skin . Specifically, it enhances the delivery of theophylline and even boosts the epidermal concentration of highly hydrophilic antiviral agents like cidofovir.

Antitumor Activity and Enzyme Inhibition

This amino sugar serves as a precursor for alkylating nitrogen mustards. These compounds have been studied for their potential antitumor activity and irreversible enzyme inhibition. Researchers explore their effects on cancer cells and enzymes, aiming to develop novel therapies .

Circular Dichroism Measurements

6-Deoxy-D-glucose (the parent compound without the amino group) is used as a standard in circular dichroism measurements. Circular dichroism spectroscopy provides valuable information about the secondary structure of biomolecules, including proteins and nucleic acids .

Microscopy Studies in Dictyostelium Cells

Researchers have employed 6-Deoxy-D-glucose (the non-amino derivative) as a sugar for incubating starved Dictyostelium HMX44A.atg1-1 cells in microscopy studies. This application sheds light on cellular processes and dynamics .

Synthetic Methods for Glycosidic Linkages

The natural occurrence of 6-amino-6-deoxy-D-glucose as an α-glycoside in the antibiotic Kanamycin-A has sparked interest in synthetic methods for establishing glycosidic linkages. Researchers explore ways to connect this amino sugar with desired aglycons, aiming to create novel glycosides with potential biological activities .

properties

IUPAC Name

(2R,3S,4R,5R)-6-amino-2,3,4,5-tetrahydroxyhexanal;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.ClH/c7-1-3(9)5(11)6(12)4(10)2-8;/h2-6,9-12H,1,7H2;1H/t3-,4+,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHLASPBRRZDEV-VFQQELCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

576-47-6 (Parent)
Record name D-Glucose, 6-amino-6-deoxy-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055324975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60970659
Record name 6-Amino-6-deoxyhexose--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-6-deoxy-D-glucose hydrochloride

CAS RN

55324-97-5
Record name D-Glucose, 6-amino-6-deoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55324-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Glucose, 6-amino-6-deoxy-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055324975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-6-deoxyhexose--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-6-deoxy-D-glucose hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-6-deoxy-D-glucose hydrochloride
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Reactant of Route 5
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Reactant of Route 6
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Q & A

Q1: What evidence suggests that 6-amino-6-deoxy-D-glucose hydrochloride might be useful against influenza infections?

A1: The research paper "Effect of 6-amino-6-deoxy-D-glucose hydrochloride on influenza infection in mice" [] provides preliminary evidence of a potential prophylactic effect of this compound against influenza. The study showed that intranasal administration of 6-amino-6-deoxy-D-glucose hydrochloride to mice before they were infected with influenza virus resulted in:

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